N-1-naphthyl-2-nitrobenzamide

説明

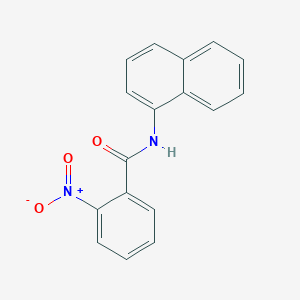

Structure

3D Structure

特性

IUPAC Name |

N-naphthalen-1-yl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17(14-9-3-4-11-16(14)19(21)22)18-15-10-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXFRVPHHSNAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of N 1 Naphthyl 2 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone for determining the precise atomic arrangement of N-1-naphthyl-2-nitrobenzamide in solution. rsc.org Through various NMR experiments, a complete picture of the proton and carbon environments and their correlations can be established.

To unambiguously assign these resonances for this compound, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comnih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com By revealing these proton-proton correlations, the spin systems within the naphthyl and nitrobenzoyl moieties can be traced out.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. wisc.edu HMBC is crucial for connecting the different spin systems and for assigning quaternary carbons, which lack directly attached protons and are therefore absent in the HSQC spectrum. wisc.edu For instance, the correlation between the amide proton (NH) and the carbonyl carbon (C=O) would definitively link the naphthyl and nitrobenzoyl fragments.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data from similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Amide (NH) | ~10.5 (singlet) | - | Carbonyl Carbon, Naphthyl C1 |

| Carbonyl (C=O) | - | ~164 | Amide Proton, Benzoyl Protons |

| Naphthyl H2' | ~7.5 (doublet) | ~120 | Naphthyl C1', C3', C4' |

| Naphthyl H3' | ~7.6 (triplet) | ~126 | Naphthyl C1', C2', C4', C4a' |

| Naphthyl H4' | ~7.9 (doublet) | ~128 | Naphthyl C2', C3', C5', C8a' |

| Naphthyl H5' | ~8.0 (doublet) | ~125 | Naphthyl C4', C6', C7', C8a' |

| Naphthyl H6' | ~7.5 (triplet) | ~126 | Naphthyl C5', C7', C8' |

| Naphthyl H7' | ~7.6 (triplet) | ~123 | Naphthyl C5', C6', C8' |

| Naphthyl H8' | ~8.1 (doublet) | ~128 | Naphthyl C1', C6', C7', C8a' |

| Naphthyl C1' | - | ~131 | Naphthyl H2', H8' |

| Naphthyl C4a' | - | ~128 | Naphthyl H3', H5' |

| Naphthyl C8a' | - | ~134 | Naphthyl H4', H5', H8' |

| Benzoyl H3 | ~8.2 (doublet) | ~124 | Carbonyl Carbon, Benzoyl C1, C5 |

| Benzoyl H4 | ~7.7 (triplet) | ~133 | Benzoyl C2, C6 |

| Benzoyl H5 | ~7.8 (triplet) | ~129 | Benzoyl C1, C3 |

| Benzoyl H6 | ~7.9 (doublet) | ~130 | Carbonyl Carbon, Benzoyl C2, C4 |

| Benzoyl C1 | - | ~133 | Benzoyl H3, H5 |

| Benzoyl C2 (C-NO₂) | - | ~148 | Benzoyl H3, H6 |

Note: This is a hypothetical representation. Actual chemical shifts may vary.

The amide bond in this compound has partial double-bond character, which can lead to restricted rotation and the existence of different conformers (rotamers). Variable temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. rsc.orgmdpi.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. oxinst.combhu.ac.in

At high temperatures, if the rotation around the amide bond is fast on the NMR timescale, the signals for the different conformers will be averaged, resulting in a single set of sharp peaks. mdpi.com As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is high enough, the exchange between conformers will become slow on the NMR timescale, and separate signals for each conformer will be observed. bhu.ac.in The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, from which the energy barrier for rotation can be calculated. oxinst.com

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the crystalline state. longdom.orgcopernicus.org In the solid state, the absence of rapid molecular tumbling leads to broad NMR signals. longdom.org However, techniques like magic angle spinning (MAS) can be used to narrow these lines and obtain high-resolution spectra. copernicus.org

For this compound, ssNMR could reveal details about intermolecular interactions, such as hydrogen bonding involving the amide proton and the nitro group, which influence the crystal packing. Two-dimensional ssNMR experiments, analogous to their solution-state counterparts, can further elucidate through-space proximities between different parts of the molecule. polymersynergies.net

Advanced Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. chimia.ch This precision allows for the determination of the exact molecular formula of this compound, which is C₁₇H₁₂N₂O₃. By comparing the experimentally measured exact mass with the calculated theoretical mass, the elemental composition can be confirmed with high confidence. For instance, a related compound, 2-Bromo-N-(1-naphthyl)-3-nitrobenzamide, showed a calculated m/z for [M+H]⁺ of 335.0031 and an experimentally found value of 335.0035, demonstrating the accuracy of this technique. bris.ac.uk

| Ion | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 293.0921 | 293.0923 |

| [M+Na]⁺ | 315.0740 | 315.0742 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion, typically the protonated molecule [M+H]⁺, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting fragment ions. nationalmaglab.orgnih.gov The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. nih.govmiamioh.edu

For this compound, the MS/MS spectrum would likely reveal characteristic fragmentation pathways. The major fragmentation would be expected to occur at the amide bond, leading to the formation of ions corresponding to the naphthylamine and nitrobenzoyl moieties. The positive and negative ion mass spectra of related nitro-dimethylnaphthalenes show major fragmentations through the elimination of NO₂, OH, and NO radicals. rsc.org

A proposed fragmentation pathway for this compound is outlined below:

Initial Ion: [C₁₇H₁₂N₂O₃ + H]⁺ (m/z 293.09)

Fragmentation 1 (Amide Bond Cleavage):

Formation of the 2-nitrobenzoyl cation ([C₇H₄NO₃]⁺, m/z 166.01) and 1-naphthylamine (B1663977).

Formation of the 1-naphthylaminocarbonyl cation or a related fragment.

Fragmentation 2 (Loss of Nitro Group):

Loss of NO₂ (46 Da) from the parent ion or the nitrobenzoyl fragment. youtube.com

Fragmentation 3 (Naphthyl Ring Fragmentation):

Characteristic fragmentation of the naphthyl group.

An interactive data table summarizing the expected major fragments is shown below.

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) |

| [C₇H₄NO₂]⁺ | 2-nitrobenzoyl cation | 150.02 |

| [C₁₀H₇NH]⁺ | 1-naphthylaminyl radical cation | 142.06 |

| [C₁₀H₇]⁺ | Naphthyl cation | 127.05 |

| [C₇H₅O]⁺ | Benzoyl cation | 105.03 |

By carefully analyzing the fragments produced in the MS/MS experiment, the connectivity of the molecule can be confirmed, and the different structural components can be identified. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a powerful non-destructive method to probe the molecular vibrations of this compound. Both IR and Raman spectroscopy provide complementary information about the molecule's functional groups and can shed light on the nature of intermolecular interactions, such as hydrogen bonding.

The infrared and Raman spectra of this compound are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrations of its distinct functional moieties: the amide linkage, the nitro group, and the aromatic naphthyl and phenyl rings. For a molecule to be IR active, its vibrations must cause a change in the dipole moment, whereas for a vibration to be Raman active, it must induce a change in the molecule's polarizability.

Key functional groups and their anticipated vibrational frequencies include:

Amide Group (–CONH–): The secondary amide group is a prominent feature in the vibrational spectra. The N–H stretching vibration is typically observed as a strong band in the IR spectrum, generally in the region of 3370–3170 cm⁻¹. The precise position is sensitive to hydrogen bonding. The C=O stretching vibration (Amide I band) is one of the most intense absorptions in the IR spectrum, usually appearing in the range of 1680–1630 cm⁻¹. The N–H bending vibration (Amide II band), coupled with C–N stretching, is found between 1570 cm⁻¹ and 1515 cm⁻¹.

Nitro Group (–NO₂): The nitro group displays two characteristic stretching vibrations: an asymmetric stretch at a higher frequency (typically 1560–1520 cm⁻¹) and a symmetric stretch at a lower frequency (1360–1345 cm⁻¹). These bands are generally strong in the IR spectrum.

Aromatic Rings (Naphthyl and Phenyl): The naphthyl and phenyl rings give rise to several characteristic bands. C–H stretching vibrations for aromatic rings are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings appear in the 1600–1450 cm⁻¹ region. Out-of-plane C–H bending vibrations are also characteristic and can provide information about the substitution pattern of the benzene (B151609) ring.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N–H Stretch | 3370–3170 |

| Amide | C=O Stretch (Amide I) | 1680–1630 |

| Amide | N–H Bend (Amide II) | 1570–1515 |

| Nitro | Asymmetric Stretch | 1560–1520 |

| Nitro | Symmetric Stretch | 1360–1345 |

| Aromatic | C–H Stretch | >3000 |

| Aromatic | C=C Stretch | 1600–1450 |

This table presents generalized frequency ranges. Actual values for this compound may vary based on its specific chemical environment and intermolecular interactions.

The presence of both a hydrogen bond donor (the amide N–H group) and multiple hydrogen bond acceptors (the amide C=O group and the nitro group's oxygen atoms) in this compound makes it highly susceptible to forming intermolecular hydrogen bonds in the solid state. Vibrational spectroscopy is particularly sensitive to such interactions.

The formation of an N–H···O hydrogen bond typically leads to a red-shift (a shift to lower frequency) and broadening of the N–H stretching band in the IR spectrum. The magnitude of this shift can provide a semi-quantitative measure of the hydrogen bond strength. For instance, a significant shift of the N–H stretch to a lower wavenumber compared to its position in a non-polar solvent would indicate strong hydrogen bonding in the solid state. Concurrently, the C=O stretching frequency may also be affected, typically shifting to a lower frequency upon involvement in a hydrogen bond, although this effect is generally less pronounced than for the N–H stretch. Analysis of these shifts provides crucial information for understanding the supramolecular assembly of the compound.

X-ray Crystallography for Solid-State Structural Determination

A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural data. Key parameters that would be determined include:

Bond Lengths: The lengths of all covalent bonds are determined with high precision. For instance, the C=O double bond in the amide group is expected to be shorter than the C–N single bond. The C–N bonds within the nitro group and the C–C bonds within the aromatic rings will have characteristic lengths.

Bond Angles: The angles between adjacent bonds define the local geometry around each atom. For example, the geometry around the sp² hybridized carbonyl carbon and the nitrogen of the amide group would be determined.

The table below presents expected bond lengths and angles for key fragments of this compound, based on data from similar structures.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C–N (amide) | ~1.33 Å |

| Bond Length | N–C (naphthyl) | ~1.42 Å |

| Bond Angle | O=C–N (amide) | ~122° |

| Bond Angle | C–N–H (amide) | ~120° |

| Torsion Angle | C(naphthyl)–N–C=O | ~180° (for a trans amide) |

These values are illustrative and based on related known structures. The actual experimental values would be determined by a specific single-crystal X-ray diffraction study.

The way molecules of this compound arrange themselves in the crystal is governed by a combination of intermolecular forces.

Hydrogen Bonding: As indicated by vibrational spectroscopy, N–H···O hydrogen bonds are expected to be a dominant feature in the crystal packing. X-ray crystallography can precisely determine the geometry of these bonds, including the donor-acceptor distance (e.g., N···O) and the D–H···A angle, which are critical for assessing their strength. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The electron-rich naphthyl and electron-deficient nitro-substituted phenyl rings are capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a face-to-face or offset fashion, are important in stabilizing the crystal structure. The distances between the centroids of interacting rings, typically in the range of 3.3 to 3.8 Å, are a key indicator of these forces. The presence of an electron-withdrawing nitro group on one ring and the extended π-system of the naphthyl group could facilitate donor-acceptor type π-π interactions.

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form having a different arrangement of molecules in the crystal lattice. Different polymorphs of a substance can exhibit distinct physical properties. Given the conformational flexibility around the C–N single bonds and the variety of possible hydrogen bonding and π-π stacking arrangements, it is conceivable that this compound could exhibit polymorphism.

Crystal engineering principles can be applied to understand and potentially control the crystallization of specific polymorphic forms. By systematically varying crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to isolate different crystalline phases. The study of polymorphism in this compound would involve characterizing any new forms by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify their unique structures and thermal properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Following a comprehensive review of scientific literature, specific experimental data detailing the ultraviolet-visible (UV-Vis) absorption and photophysical properties of the isolated compound this compound are not available in published research. While the compound has been identified as a constituent in complex mixtures, such as in the analysis of coal tar, its purification and subsequent characterization of optical properties (including absorption maxima, molar absorptivity, fluorescence emission, quantum yield, and fluorescence lifetime) have not been reported. researchgate.netresearchgate.net

The study of a molecule's photophysical properties is crucial for understanding its electronic structure and potential applications in areas like materials science or as a fluorescent probe. This analysis typically involves exciting the molecule with UV or visible light and measuring the resulting absorption and emission of light. Key parameters are often evaluated in a range of solvents to understand how the environment affects the electronic transitions, a phenomenon known as solvatochromism.

Due to the absence of published research findings for this compound, a detailed discussion and the generation of data tables on its specific photophysical characteristics are not possible at this time. Further experimental investigation would be required to determine these properties.

Computational and Theoretical Investigations of N 1 Naphthyl 2 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods could offer deep insights into the intrinsic properties of N-1-naphthyl-2-nitrobenzamide.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that could be employed to investigate the electronic structure of this compound. By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would reveal crucial information about bond lengths, bond angles, and dihedral angles within the molecule.

Furthermore, DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies, when compared with experimental infrared (IR) and Raman spectra, allow for a detailed assignment of vibrational modes to specific molecular motions. This combined experimental and theoretical approach is a powerful tool for structural elucidation.

A hypothetical data table of optimized geometrical parameters for this compound, as would be obtained from a DFT study, is presented below. Please note that these are illustrative values and are not derived from actual experimental or computational data.

Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| N-H | 1.01 Å | |

| C-N (amide) | 1.35 Å | |

| C-N (nitro) | 1.48 Å | |

| N=O | 1.22 Å | |

| Bond Angle | O=C-N | 122.0° |

| C-N-H | 120.5° | |

| O=N=O | 124.0° |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide highly accurate predictions of various properties of this compound, such as its dipole moment, polarizability, and precise electronic energy. Such high-level calculations would serve as a benchmark for less computationally expensive methods.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound would be invaluable for understanding its reactive behavior. The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would expect to see negative potential (typically colored red or yellow) around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, the amide proton (N-H) would likely exhibit a positive potential (blue), marking it as a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and its behavior in chemical reactions.

For this compound, the HOMO would likely be localized on the electron-rich naphthyl ring system, indicating its role as an electron donor in reactions. The LUMO, on the other hand, would be expected to be centered on the electron-withdrawing nitrobenzamide moiety, specifically the nitro group, making it the primary electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A hypothetical table of FMO energies for this compound is provided below for illustrative purposes.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution and at Interfaces

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound over time. An MD simulation would track the movements of all atoms in the molecule, providing a detailed picture of its conformational flexibility.

For this compound, a key area of investigation would be the rotational barrier around the amide bond and the bond connecting the naphthyl group to the amide nitrogen. MD simulations in different solvents could reveal how the environment influences the molecule's preferred shape and flexibility. Such studies are crucial for understanding how the molecule might interact with other molecules or biological targets in a solution or at an interface.

Interaction with Solvents and Other Chemical Species

The chemical behavior and properties of this compound can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational methods are instrumental in dissecting these complex interactions.

Theoretical Approaches to Solvation: Two primary models are used to simulate solvent effects: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the related Conductor-like PCM (CPCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for calculating properties like solvation free energy, which indicates how favorably the solute dissolves in the solvent. For this compound, this method could predict its relative solubility in various solvents, from nonpolar (like hexane) to polar (like methanol (B129727) or water).

Explicit Solvation Models: This method involves surrounding the solute molecule with a set of individual solvent molecules. Through molecular dynamics (MD) or Monte Carlo simulations, the specific interactions, such as hydrogen bonds between the amide or nitro groups and protic solvent molecules, can be analyzed in detail. For instance, an MD simulation could reveal the average number of hydrogen bonds the carbonyl oxygen or nitro group oxygens form with water molecules and the average lifetime of these bonds.

Hydrogen Bonding and Intermolecular Interactions: The amide (–CONH–) and nitro (–NO₂) groups of this compound are key sites for intermolecular interactions. The amide proton (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are strong hydrogen bond acceptors. Computational studies, particularly those using Density Functional Theory (DFT), can quantify the strength of these interactions. tandfonline.com For example, Natural Bond Orbital (NBO) analysis can reveal the charge transfer and stabilization energy associated with a hydrogen bond between the amide's carbonyl oxygen and a water molecule. tandfonline.com Similarly, studies on related naphthalimide and benzamide (B126) structures show that intermolecular hydrogen bonding plays a crucial role in their crystal packing and molecular arrangements. acs.orgacs.org For this compound, computational analysis could predict how it might interact with other chemical species, such as metal ions or biological macromolecules, by identifying the most likely coordination sites (e.g., the carbonyl oxygen). researchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry, especially DFT and its time-dependent extension (TD-DFT), is a cornerstone for predicting and interpreting the spectroscopic signatures of molecules like this compound. diva-portal.orgdokumen.pub These theoretical spectra are invaluable for confirming molecular structure and understanding electronic properties.

NMR Spectroscopy: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., tetramethylsilane, TMS). For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons on the naphthyl and benzoyl rings, as well as the distinct signal for the amide proton. These predictions help in assigning the peaks in an experimental spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical) for this compound Calculations are hypothetically based on the DFT/GIAO method.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Amide N-H | ~9.0 - 12.0 | Position is sensitive to solvent and concentration due to hydrogen bonding. |

| Aromatic H (Naphthyl/Benzoyl) | ~7.5 - 8.5 | A complex multiplet region with distinct signals based on proximity to electron-withdrawing groups. |

| Carbonyl C=O | ~165 - 170 | Characteristic chemical shift for an amide carbonyl carbon. tjnpr.org |

| Aromatic C (ipso to NO₂) | ~145 - 150 | Deshielded due to the strong electron-withdrawing effect of the nitro group. |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry using DFT methods. ruc.dk These calculations predict the positions and relative intensities of absorption bands corresponding to specific molecular vibrations. For this compound, key predicted vibrations would include the N–H stretch, the C=O (Amide I) stretch, the N–H bend/C–N stretch (Amide II) coupling, and the symmetric and asymmetric stretches of the NO₂ group. Comparing theoretical frequencies with experimental data can confirm the presence of these functional groups and provide insight into intramolecular interactions, such as hydrogen bonding. acs.orgruc.dk

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound Predictions based on DFT calculations (e.g., B3LYP/6-31G level). Calculated frequencies are often scaled to better match experimental values.*

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N–H Stretch | ~3400 | 3300 - 3500 |

| C=O Stretch (Amide I) | ~1680 | 1650 - 1700 tjnpr.org |

| NO₂ Asymmetric Stretch | ~1550 | 1500 - 1560 |

| NO₂ Symmetric Stretch | ~1350 | 1335 - 1370 tjnpr.org |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π→π* or n→π). For this compound, the extensive conjugation in the naphthyl and nitrobenzene (B124822) rings would lead to strong π→π transitions in the UV region. farmaciajournal.comresearchgate.net

Table 3: Predicted UV-Vis Absorption Data (Hypothetical) for this compound Predictions based on TD-DFT calculations in a solvent like methanol.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type | Involved Orbitals |

|---|---|---|---|

| ~230 | High (>0.5) | π→π | HOMO-2 → LUMO |

| ~280 | Moderate (~0.3) | π→π | HOMO → LUMO |

| ~330 | Low (~0.05) | n→π* | HOMO-1 (O lone pair) → LUMO |

Computational Studies on Reaction Mechanisms and Pathways for this compound

Computational chemistry is a powerful tool for mapping the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. unipr.itresearchgate.net While specific computational studies on the synthesis of this compound are not prominent in the literature, the mechanism can be modeled based on established principles of amide synthesis.

A plausible and common route for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-nitrobenzoyl chloride and 1-naphthylamine (B1663977) . DFT calculations can be employed to investigate the energetics of this pathway. bohrium.com

Modeling the Reaction Pathway: A computational study of this reaction would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (2-nitrobenzoyl chloride, 1-naphthylamine), any intermediates, transition states (TS), and the final products (this compound and HCl) are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants to the intermediate and the intermediate to the products. A key step is the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acyl chloride, which proceeds through a tetrahedral intermediate.

Frequency Calculations: Vibrational frequency calculations are performed on all structures. For minima (reactants, intermediates, products), all calculated frequencies will be real. For a transition state, there will be a single imaginary frequency, and the corresponding vibrational mode represents the motion along the reaction coordinate (e.g., the forming N–C bond and the breaking C–Cl bond).

Energy Profile Construction: By calculating the relative energies (often Gibbs free energies) of all species along the reaction pathway, a reaction coordinate diagram can be constructed. This diagram visually represents the energy barriers (activation energies) for each step, allowing for the identification of the rate-determining step—the one with the highest energy barrier. nih.gov

For the reaction between 2-nitrobenzoyl chloride and 1-naphthylamine, the mechanism is expected to be a two-step process:

Step 1: Nucleophilic attack of the nitrogen atom of 1-naphthylamine on the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride, leading to a tetrahedral intermediate. This step involves a transition state (TS1).

Step 2: Collapse of the tetrahedral intermediate to reform the carbonyl double bond, with the chloride ion acting as a leaving group. A proton is subsequently lost from the nitrogen to yield the final amide and HCl. This step proceeds through a second transition state (TS2).

Computational analysis would provide the activation energies (ΔG‡) for both steps, clarifying which is rate-limiting and how substituents on either ring might affect the reaction rate.

Mechanistic Investigations of N 1 Naphthyl 2 Nitrobenzamide S Molecular Interactions in Non Clinical Contexts

Enzyme Interaction Studies (In Vitro, Non-Clinical)

The interaction of N-1-naphthyl-2-nitrobenzamide with purified enzymes can be characterized through inhibition kinetics, binding affinity measurements, and computational modeling to elucidate its mechanism of action at a molecular level.

The inhibitory potential of a compound against a purified enzyme is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions. nih.gov The Kᵢ value is a more absolute measure of binding affinity, independent of substrate concentration. nih.gov

Kinetic studies, often visualized using Lineweaver-Burk or Dixon plots, can determine the mode of inhibition. There are several common types of reversible inhibition:

Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vₘₐₓ but does not change the Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vₘₐₓ and apparent Kₘ.

Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vₘₐₓ and Kₘ.

For a hypothetical study of this compound, one could measure its inhibitory activity against a panel of enzymes. The results could be presented in a table summarizing its potency and mechanism.

Hypothetical Inhibition Profile of this compound

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |

| Xanthine Oxidase | 8.5 | 4.2 | Mixed-type |

| Nitroreductase | 15.2 | 9.8 | Competitive |

| PARP-1 | 5.7 | 2.5 | Competitive |

This table is for illustrative purposes only. The values are hypothetical.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides insights into the binding mode, energy, and specific molecular interactions such as hydrogen bonds and hydrophobic contacts.

Interaction with Nitroreductase (NTR): Bacterial nitroreductases are enzymes of interest for their role in activating nitroaromatic prodrugs. Crystal structures of E. coli nitroreductase with dinitrobenzamide inhibitors show that binding occurs in a pocket near the FMN cofactor. Key interactions often involve hydrogen bonds between the nitro groups of the ligand and residues such as Ser40, Asn71, Thr41, and Lys14. For this compound, it is plausible that the 2-nitro group would form hydrogen bonds with these residues, while the bulky naphthyl group could engage in π-stacking or hydrophobic interactions within the active site, potentially influencing substrate specificity.

Interaction with Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibitors are used to treat hyperuricemia. The active site of XO contains a molybdenum cofactor. Docking studies of various inhibitors have revealed important interactions with residues like Phe914, Phe1009, Leu648, and Asn768. A hypothetical docking model for this compound might show the benzamide (B126) portion interacting with the molybdenum center and nearby residues, while the naphthyl ring could fit into a hydrophobic pocket, forming π-π stacking interactions with phenylalanine residues.

Interaction with Poly(ADP-ribose) Polymerase (PARP): PARP-1 is a nuclear enzyme crucial for DNA repair. Most PARP inhibitors are designed to compete with the substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), by binding to the nicotinamide pocket of the catalytic domain. This pocket is formed by residues that can form hydrogen bonds and hydrophobic interactions. For this compound, the benzamide group could mimic the nicotinamide moiety of NAD+, forming hydrogen bonds with key residues like Gly863 and Ser904 (in PARP-1), while the naphthyl group could occupy an adjacent hydrophobic region, potentially enhancing binding affinity.

Hypothetical Key Interactions from Docking Studies

| Enzyme | Potential Interacting Residues | Type of Interaction |

| Nitroreductase | Ser40, Asn71, Thr41 | Hydrogen Bond (with nitro group) |

| Phe124 | π-π Stacking (with naphthyl ring) | |

| Xanthine Oxidase | Phe914, Phe1009 | π-π Stacking (with naphthyl ring) |

| Asn768, Arg880 | Hydrogen Bond (with amide/nitro group) | |

| PARP-1 | Gly863, Ser904 | Hydrogen Bond (with amide group) |

| Tyr907, Phe897 | Hydrophobic/π-π Stacking (with naphthyl ring) |

This table is for illustrative purposes only and based on known binding sites of related inhibitors.

Allosteric modulators bind to a site on a protein that is topographically distinct from the orthosteric (active) site. This binding event induces a conformational change in the protein, which in turn modifies the activity of the orthosteric site. Naphthalene (B1677914) derivatives have been identified as allosteric modulators for certain receptors.

It is conceivable that this compound could act as an allosteric modulator for certain enzymes. For instance, if it were to bind to an allosteric pocket on PARP-1, it might not directly block NAD+ binding but could instead alter the conformation of the catalytic domain, reducing its efficiency. Alternatively, it could stabilize an inactive conformation of an enzyme, a mechanism observed in some G protein-coupled receptors (GPCRs). Such binding would be characterized by an inability of excess substrate to overcome the inhibition, a hallmark of non-competitive or mixed-type kinetics.

Receptor Binding Profiling (In Vitro, Non-Clinical, Excluding Human Clinical Receptors)

To understand the broader interaction profile of this compound, its binding affinity can be tested against a panel of non-human receptors or receptors in basic research models.

Binding assays are typically conducted using membrane preparations from cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) that are engineered to express a specific non-human receptor. In these assays, the ability of this compound to displace a known radiolabeled ligand is measured. The results provide a Kᵢ value, indicating the compound's binding affinity for that particular receptor. A broad screening panel can help identify potential off-target interactions or novel activities. For example, studies on related nitrobenzamide or naphthyl compounds have explored interactions with targets like metabotropic glutamate (B1630785) receptors in rat astrocytes or cannabinoid receptors.

Hypothetical Binding Profile in Non-Human Cellular Models

| Receptor Target (Species) | Cell Line | Radioligand Displaced | Kᵢ (nM) |

| mGluR5 (Rat) | Rat Cortical Astrocytes | [³H]MPEP | >10,000 |

| CB₂ (Rat) | CHO-K1 | [³H]CP-55,940 | 850 |

| Anion Receptor (Synthetic) | N/A (in DMSO) | N/A | Selective for F⁻ |

This table is for illustrative purposes only. Data is hypothetical and inspired by studies on related compound classes.

Structure-based ligand design uses high-resolution structural information of the target protein to design molecules with improved potency and selectivity. If this compound were identified as a "hit" compound against a particular enzyme, its structure would serve as a scaffold for optimization.

For example, if a co-crystal structure or a reliable docking model showed that the naphthyl group was too large for a specific hydrophobic pocket, derivatives with smaller aromatic systems (e.g., phenyl) could be synthesized. Conversely, if the model revealed an unoccupied pocket adjacent to the 2-nitro group, chemists could add functional groups at this position to form new, favorable interactions, such as a hydrogen bond with a nearby residue. The amide linker itself is an effective scaffold that can be maintained while modifying the terminal groups to explore the chemical space around the binding site. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry.

Modulation of Cellular Pathways (In Vitro, Non-Human Cell Lines, Basic Research Focus)

The interaction of this compound with cellular components is anticipated to modulate specific signaling pathways, a common characteristic of bioactive small molecules. Research on analogous compounds provides a framework for understanding these potential effects in non-human cell lines.

Based on the activities of similar compounds, this compound may interact with several molecular targets, thereby influencing their associated signaling cascades.

Potential Inhibition of the iNOS Pathway: A series of nitro-substituted benzamide derivatives have been evaluated for their anti-inflammatory activities in vitro. researchgate.net These studies indicate that such compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net The mechanism of action is believed to involve the direct inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. researchgate.net The inhibition of iNOS leads to the downregulation of downstream inflammatory mediators. For instance, certain nitrobenzamide derivatives have been shown to significantly suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.net Molecular docking studies suggest that the number and orientation of the nitro groups on the benzamide scaffold are crucial for efficient binding to the iNOS enzyme. researchgate.net

Table 1: Inhibitory Activity of Selected Nitrobenzamide Derivatives on NO Production in RAW 264.7 Macrophages

| Compound | Description | IC50 (μM) for NO Inhibition | Reference |

|---|---|---|---|

| Compound 5 | A dinitro-substituted benzamide derivative | 3.7 | researchgate.net |

| Compound 6 | A trinitro-substituted benzamide derivative | 5.3 | researchgate.net |

Potential Role as a Substrate for Nitroreductases: Nitroaromatic compounds are a well-known class of substrates for nitroreductase enzymes, which are found in various bacteria and some eukaryotic cells. oup.com These enzymes catalyze the reduction of the nitro group to a hydroxylamino or amino group, a critical activation step for many prodrugs used in cancer therapy. oup.com For example, the dinitrobenzamide prodrug CB1954 is converted by the E. coli nitroreductase NfsB into a potent DNA cross-linking agent. oup.com Given its nitroaromatic structure, this compound could potentially serve as a substrate for similar nitroreductases, leading to its bioactivation and subsequent interaction with cellular macromolecules like DNA. oup.com The rate of this reduction can be influenced by other substituents on the aromatic ring. oup.com

Potential Modulation of HIV-1 Enzymes: Research into novel inhibitors of HIV-1 has explored a wide range of chemical scaffolds. In one study, a series of 3-hydroxyquinazoline-2,4(1H,3H)-diones were synthesized and evaluated, with some derivatives featuring a naphthyl group. csic.es Notably, the position of the naphthyl substituent was critical for activity. A 6-naphthyl substituted derivative (II-4) was identified as a potent dual inhibitor of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) and integrase (IN) activities. csic.es In contrast, the 7-naphthyl substituted analogue (I-7) was the least active compound in its series, highlighting a strong structure-activity relationship. csic.es These findings suggest that the naphthyl moiety can play a significant role in binding to the active sites of these viral enzymes, and by extension, this compound could be investigated for similar activities.

Table 2: Inhibitory Activity of Selected Naphthyl-Substituted 3-Hydroxyquinazoline-2,4(1H,3H)-diones against HIV-1 Enzymes

| Compound | Description | RNase H IC50 (μM) | IN IC50 (μM) | Reference |

|---|---|---|---|---|

| II-4 | 6-Naphthyl substituted derivative | 0.41 ± 0.13 | 0.85 ± 0.18 | csic.es |

| I-7 | 7-Naphthyl substituted derivative | 20.1 ± 10.4 | Not Reported | csic.es |

The modulation of cellular pathways by a compound like this compound would be reflected in changes in gene expression and protein regulation.

Potential Regulation of Inflammatory Gene and Protein Expression: Building on the potential interaction with the iNOS pathway, nitrobenzamide derivatives have been shown to exert regulatory effects at the genetic and protein levels in non-clinical models. In a study using RAW 264.7 macrophages, specific nitrobenzamide compounds were found to suppress the expression of iNOS at both the mRNA and protein levels following stimulation with LPS. researchgate.net This indicates that their mechanism of action includes the transcriptional and/or translational regulation of this key inflammatory enzyme. researchgate.net Furthermore, these compounds also demonstrated the ability to significantly decrease the expression of other pro-inflammatory genes and their resulting protein products, including COX-2, IL-1β, and TNF-α. researchgate.net The ability to modulate the expression of multiple inflammatory mediators suggests a broader impact on the inflammatory signaling network.

Table 3: Effects of a Selected Nitrobenzamide Derivative (Compound 6) on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | Effect of Compound 6 | Reference |

|---|---|---|

| IL-1β | Significant decrease in secretion | researchgate.net |

| TNF-α | Significant decrease in secretion | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1 Naphthyl 2 Nitrobenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling for N-1-Naphthyl-2-Nitrobenzamide Series

QSAR and QSPR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models provide predictive tools for designing new, more potent, or specialized analogues.

For a series of this compound derivatives, QSAR models can be developed to predict their in vitro biological activity. This process involves several steps:

Data Set Compilation : A dataset of synthesized analogues with their measured biological activities (e.g., IC50 values) is gathered. plos.org

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. nih.govdergipark.org.tr

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.netsaspublishers.com

For example, a QSAR study on the toxicity of nitrobenzene (B124822) derivatives found that descriptors related to hyperpolarizability and solvent interaction (COSMO area) could effectively model the toxicological data. dergipark.org.tr Similarly, a model for naphthalene (B1677914) derivatives used a combination of descriptors for hydrogen bonding, hydrophobicity, and electronic effects to account for the variation in biological response. nih.gov Such approaches could be applied to the this compound series to create predictive models for guiding further synthesis.

QSPR models aim to predict the physicochemical properties of compounds, such as solubility, melting point, or spectroscopic characteristics, based on their molecular structure. researchgate.net

Predicting Physicochemical Properties : For this compound analogues, QSPR can predict properties that are important for their development, such as aqueous solubility or partitioning behavior between different phases (e.g., octanol/water). ucl.ac.uk Descriptors like molecular polarizability, hydrogen bond donor/acceptor counts, and molecular surface area are often used in these models. researchgate.net

Correlation with Spectroscopic Data : Structural descriptors can also be correlated with spectroscopic data. For instance, the calculated energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be related to the absorption wavelengths observed in UV-Vis spectroscopy. Changes in substituents on the this compound scaffold would alter these orbital energies, leading to predictable shifts in the spectroscopic signals. Studies on nitrobenzene derivatives have successfully used quantum chemical descriptors like hyperpolarizability to build QSAR models, demonstrating the link between calculated electronic properties and observable effects. dergipark.org.tr

Mechanistic Basis of Observed SARs and SPRs

The rational design of novel analogs of this compound with enhanced activity and optimized properties relies on a thorough understanding of the mechanistic basis for observed Structure-Activity Relationships (SARs) and Structure-Property Relationships (SPRs). This understanding is often achieved by integrating computational studies, such as molecular docking, with experimental biological data. Furthermore, the conformational behavior of these molecules plays a pivotal role in their interaction with biological targets.

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a ligand within the active site of a target protein. By correlating these predicted binding modes with the experimentally observed biological activities of a series of this compound derivatives, a mechanistic hypothesis for the SAR can be formulated. This correlation helps to explain why certain structural modifications enhance activity while others diminish it.

Key interactions typically observed in docking studies that can be correlated with activity include:

Hydrogen Bonding: The amide linkage (-CONH-) in the this compound scaffold is a prime candidate for forming hydrogen bonds with amino acid residues (both as a donor and acceptor) in a protein's active site. The nitro group (-NO₂) can also act as a hydrogen bond acceptor. The strength and number of these hydrogen bonds often correlate directly with inhibitory potency. For instance, derivatives that position the amide and nitro groups to form optimal hydrogen bonds with key residues like arginine or serine would be expected to show higher activity.

Hydrophobic Interactions: The naphthyl and phenyl rings are large, lipophilic moieties that can engage in significant hydrophobic and π-π stacking interactions with nonpolar pockets and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site. The extent and complementarity of these interactions are crucial for affinity. nih.gov Docking studies can reveal whether the naphthyl group fits snugly into a hydrophobic cleft, and this fit can be correlated with the activity of different aromatic analogs.

Electrostatic Interactions: The electron-withdrawing nature of the nitro group creates a dipole moment in the molecule, which can lead to favorable electrostatic interactions with charged or polar residues in the active site. nih.gov The position of the nitro group (e.g., ortho, meta, para) can significantly influence the electrostatic potential map of the molecule and, consequently, its binding affinity.

A hypothetical SAR study for a series of this compound derivatives targeting a specific kinase might yield the data presented in the table below. The docking scores and key interactions are used to rationalize the observed IC₅₀ values.

Table 1: Correlation of Docking Results with In Vitro Activity of this compound Derivatives

| Compound ID | R¹ (on Naphthyl Ring) | R² (on Benzamide (B126) Ring) | IC₅₀ (µM) | Docking Score (kcal/mol) | Key Predicted Interactions with Target |

| 1 | H | 2-NO₂ | 15.2 | -8.5 | H-bond (Amide NH), π-π stacking (Naphthyl) |

| 1a | 4-OCH₃ | 2-NO₂ | 8.7 | -9.2 | H-bond (Amide NH, 4-OCH₃), π-π stacking |

| 1b | 4-Cl | 2-NO₂ | 12.5 | -8.8 | H-bond (Amide NH), π-π stacking, Halogen bond |

| 1c | H | 4-NO₂ | 25.8 | -7.9 | H-bond (Amide NH), π-π stacking (Naphthyl) |

| 1d | H | 2-NH₂ | 5.1 | -9.8 | H-bond (Amide NH, 2-NH₂), π-π stacking |

This table contains hypothetical data for illustrative purposes.

From this hypothetical data, one could deduce that:

A methoxy (B1213986) group at the 4-position of the naphthyl ring (Compound 1a ) enhances activity, which docking suggests might be due to an additional hydrogen bond with the target.

Moving the nitro group from the ortho to the para position (Compound 1c ) reduces activity, which correlates with a less favorable docking score, possibly due to the loss of a key interaction or the introduction of a steric clash.

Replacing the nitro group with an amino group (Compound 1d ) significantly increases potency, which is supported by a superior docking score and the prediction of an additional, strong hydrogen bond with the active site.

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds of the amide linker. The relative orientation of the naphthyl and nitrobenzamide rings is not fixed and can adopt various conformations, some of which may be more biologically active than others. nih.gov This conformational freedom has a profound impact on the molecule's ability to adapt to the topology of a binding site.

The key rotatable bonds are:

The N-C(naphthyl) bond.

The C(O)-N(amide) bond.

The C(benzamide)-C(O) bond.

Studies on related aromatic oligoamides have shown that intramolecular hydrogen bonding and steric effects can restrict conformational freedom, leading to more predictable, folded, or extended structures. nih.govacs.org In this compound, an intramolecular hydrogen bond between the amide N-H and the oxygen of the ortho-nitro group can lead to a more planar and rigid conformation. This pre-organization can be entropically favorable for binding, as less conformational freedom is lost upon entering the active site.

The influence of conformational flexibility can be summarized in the following points:

Bioactive Conformation: Only a specific conformation or a small subset of low-energy conformations may be responsible for the biological activity (the "bioactive conformation"). The probability of the molecule adopting this conformation influences its potency.

Conformational Restriction: Introducing bulky substituents or groups that can form intramolecular hydrogen bonds can restrict rotation. This can either lock the molecule in its bioactive conformation (enhancing activity) or prevent it from adopting the bioactive conformation (reducing activity).

Induced Fit: A flexible ligand can adapt its conformation to fit into a binding site, a phenomenon known as induced fit. This can be advantageous, allowing the molecule to optimize its interactions with the target. However, excessive flexibility can be entropically unfavorable.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound derivatives and to assess the stability of the predicted binding poses from docking studies. nih.govbiorxiv.org An MD simulation can reveal the preferred conformations in solution and within the binding site, providing a dynamic view of the ligand-receptor interaction.

Table 2: Conformational Analysis of this compound Analogs

| Compound ID | Key Substituent | Dihedral Angle (C₂-C₁-N-C=O) Range (from MD) | Predicted Dominant Conformation | Correlation with Activity |

| 1 | 2-NO₂ | -20° to +20° | Planar (Intramolecular H-bond) | Moderate; pre-organized for binding. |

| 1c | 4-NO₂ | -90° to +90° | Twisted | Low; higher flexibility, no H-bond to pre-organize. |

| 1e | 2-NO₂, 2'-CH₃ (on benzamide) | -5° to +5° | Highly Planar / Rigid | High; methyl group restricts rotation, favoring bioactive pose. |

| 1f | 2-NO₂, 3'-CH₃ (on benzamide) | -45° to +45° | Semi-Planar | Moderate; less restriction than 2'-CH₃. |

This table contains hypothetical data for illustrative purposes.

This analysis suggests that derivatives with a higher degree of conformational rigidity, which favors the bioactive planar conformation (like Compound 1e ), tend to exhibit higher activity. Conversely, increased flexibility or the adoption of a non-planar dominant conformation (Compound 1c ) can be detrimental to activity.

Potential Applications and Future Research Directions for N 1 Naphthyl 2 Nitrobenzamide Excluding Clinical Human Trials

N-1-Naphthyl-2-Nitrobenzamide in Analytical Chemistry and Chemical Sensing

The presence of both a fluorophore (naphthalene) and a functionality known to quench fluorescence (nitro group) makes this compound a prime candidate for the development of "off-on" fluorescent sensors. researchgate.netnih.gov

The core principle for its use as a sensor lies in the chemical reduction of the 2-nitro group. In its native state, the electron-withdrawing nitro group can quench the fluorescence of the nearby naphthalene (B1677914) ring through a process like photoinduced electron transfer (PET). nih.gov The reduction of this nitro group to an electron-donating amino group (-NH2) would eliminate this quenching effect, leading to a "turn-on" of fluorescence. researchgate.netnih.gov This mechanism forms the basis for designing probes for specific analytes or enzymatic activities.

Potential analytes and the proposed detection mechanisms are detailed below:

| Target Analyte/Condition | Proposed Sensing Mechanism | Key Functional Groups Involved |

| Nitroreductase (NTR) Enzymes | Enzymatic reduction of the nitro group leads to a significant increase in fluorescence intensity ("turn-on" signal). nih.govnih.gov | 2-Nitro group, Naphthalene |

| Hypoxic (Low-Oxygen) Conditions | In hypoxic environments, cellular reductases can reduce the nitro group, activating fluorescence. This allows for imaging of hypoxic cells. nih.govnih.gov | 2-Nitro group, Naphthalene |

| Reducing Agents (e.g., H₂S) | Strong chemical reducing agents could potentially reduce the nitro group, providing a basis for their detection. | 2-Nitro group |

| Nitrite (B80452) (NO₂⁻) | The reduced form of the compound, 2-amino-N-(1-naphthyl)benzamide, contains a primary aromatic amine which could be diazotized by nitrite and coupled with a suitable agent to produce a colored azo dye, similar to the Griess test. wikipedia.org | Amino group (post-reduction) |

Research into similar nitroaromatic compounds has demonstrated the viability of this strategy. For instance, various probes for detecting tumor hypoxia operate on the principle of fluorescence activation upon nitro group reduction. nih.govnih.gov Studies have shown that the reduction of a nitro group on a fluorophore system can lead to substantial fluorescence enhancement, with detection limits for nitroreductase reaching the nanogram-per-milliliter level. nih.gov

The potential of this compound extends to broader chemo- and biosensing applications, where the molecule can act as a signaling component. The development of chemosensors often relies on creating a specific interaction between the sensor molecule and the target analyte, which triggers a measurable optical or electrochemical change.

The synthesis of 2-nitrobenzamide (B184338) derivatives has been noted as a step in creating novel fluorogenic chemosensors. scientificlabs.co.ukchemicalbook.com The this compound structure could be modified to create selective sensors. For example, by attaching specific recognition moieties to the benzamide (B126) or naphthalene rings, it might be possible to design sensors for metal ions or other small molecules, where analyte binding would modulate the fluorescence quenching effect of the nitro group. scielo.org.mx

Role of this compound in Materials Science and Polymer Chemistry

The distinct chemical functionalities of this compound suggest its potential utility as a building block or additive in the creation of advanced functional materials.

While the parent molecule has limited coordinating ability, its reduced form, 2-amino-N-(1-naphthyl)benzamide, presents a more promising prospect as a ligand in coordination chemistry. The formation of the 2-amino group introduces a potential bidentate or multidentate coordination site, likely involving the new amino group and the amide oxygen or nitrogen. ncert.nic.inresearchgate.net

Nitro-containing ligands and their metal complexes are an area of active research due to their structural diversity and potential applications. mdpi.com The synthesis of metal complexes with ligands derived from nitrobenzamide or featuring naphthalene moieties has been reported, showcasing a wide range of coordination behaviors and properties. researchgate.neteurjchem.com For instance, N-(1-Naphthyl)ethylenediamine, a related structure, is known to act as a bidentate ligand, forming coordination compounds with metals like platinum. wikipedia.org Therefore, the reduced derivative of this compound could be used to synthesize novel metal complexes with potentially interesting catalytic, optical, or magnetic properties.

This compound could be explored as a monomer or a functional dopant in polymer science. The naphthalene group is known to impart fluorescence and thermal stability to polymers, and various naphthalene-based polymers have been synthesized for applications in gas adsorption and optoelectronics. researchgate.netacs.orgresearchgate.net

The nitro group serves as a versatile chemical handle. It can be reduced to an amine, which can then be used for subsequent polymerization or grafting reactions. For instance, the resulting amine could be reacted to form polyamides or polyimides. Furthermore, hyper-cross-linked polymers have been synthesized from nitrated naphthalene, indicating the utility of the nitro group in creating porous materials. mdpi.com The entire molecule could also be incorporated into nanoparticles to bestow specific functionalities, a strategy used with other complex organic ligands. eurjchem.com

| Potential Role in Materials Science | Relevant Functional Group(s) | Potential Properties/Applications |

| Monomer for Polymer Synthesis | Amino group (post-reduction) | Creation of novel polyamides, polyimides with fluorescent properties. |

| Functional Additive/Dopant | Naphthalene, Nitro group | Modifying optical properties (fluorescence), enhancing thermal stability. researchgate.netresearchgate.net |

| Precursor for Porous Materials | Nitro group, Naphthalene ring | Synthesis of hyper-cross-linked polymers for gas storage or catalysis. mdpi.com |

| Ligand for Functional Nanoparticles | Entire molecule or its reduced form | Creating nanoparticles with sensing or catalytic capabilities. |

Unexplored Biological Activity Profiles of this compound (Basic Research, Non-Clinical Focus)

In the realm of fundamental, non-clinical research, the structure of this compound is suggestive of potential bioreductive activity. Nitroaromatic compounds are a well-established class of bioreductive agents, whose biological effects are triggered by the reduction of the nitro group. nih.govresearchgate.netencyclopedia.pub

This bioactivation is often carried out by nitroreductase enzymes that are present in various organisms or overexpressed in specific environments, such as hypoxic tumors. mdpi.comscielo.br The reduction of the nitro group produces highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can interact with cellular macromolecules. nih.govgla.ac.uk This principle is the foundation for hypoxia-activated prodrugs in cancer research and for certain classes of antibiotics. nih.govacs.orgmdpi.com

Given that this compound contains the requisite 2-nitrobenzamide moiety, it represents a candidate for basic research into new bioreductive agents. Investigations could focus on:

Substrate Specificity: Determining if it can be reduced by various nitroreductase enzymes.

Hypoxia-Selective Activation: Studying its reduction under hypoxic versus normoxic conditions in cell-based assays.

Mechanism of Action: Identifying the reduction products and their potential interactions with biomolecules like DNA or proteins, without assessing therapeutic efficacy.

The combination of the bioreductive nitro group with a bulky, planar naphthalene ring offers a unique structural motif that warrants exploration in foundational biological chemistry.

High-Throughput Screening in Diverse In Vitro and Non-Human In Vivo Models for Novel Biological Functions

High-throughput screening (HTS) stands as a critical first step in identifying the biological potential of this compound. The structural components of the molecule suggest several key areas for investigation. The nitroaromatic group is a well-known pharmacophore in compounds designed as bioreductive prodrugs, particularly for targeting hypoxic environments found in solid tumors. mdpi.com Furthermore, derivatives of benzamide and naphthylamide have demonstrated a wide range of bioactivities, including anticancer and antimicrobial effects. nih.govtjnpr.org

A systematic HS campaign should therefore be initiated to evaluate this compound across a diverse panel of assays. This would allow for the rapid identification of any significant biological effects and guide further, more focused research.

Table 1: Proposed High-Throughput Screening Assays for this compound

| Assay Category | Specific Models/Assays | Rationale based on Structural Analogs |

| Anticancer | Panel of 60 human cancer cell lines (e.g., NCI-60) under both normoxic and hypoxic conditions. | Nitrobenzamide prodrugs show cytotoxicity in prostate cancer cells, and nimesulide (B1678887) analogs with a naphthyl group exhibit potent activity against breast cancer cells. nih.govresearchgate.net |

| 3D spheroid or organoid cultures. | To better mimic the tumor microenvironment and assess compound penetration and efficacy. | |

| Non-human in vivo models (e.g., zebrafish or murine xenografts). | To evaluate preliminary efficacy and systemic effects in a whole-organism context. nih.gov | |

| Antimicrobial | Panel of pathogenic Gram-positive and Gram-negative bacteria. | Metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide have shown antibacterial properties. eurjchem.com |

| Panel of fungal pathogens (e.g., Candida albicans). | Carboxamide-derived metal complexes have demonstrated antifungal activity. tandfonline.com | |

| Antiparasitic | Plasmodium falciparum (chloroquine-sensitive and -resistant strains). | Pyridine carboxamides and thioamides have shown potent antiplasmodial activity, suggesting the amide linkage is a key feature. nih.gov |

| Trypanosoma and Leishmania species. | Other nitrogen-containing heterocyclic compounds have shown antitrypanosomal activity. acs.org |

Mechanistic Elucidation of Emerging Biological Activities (Non-Clinical)

Should initial HTS reveal promising activity, the subsequent critical phase of research would be to elucidate the compound's mechanism of action. Given the 2-nitrobenzamide structure, a primary hypothesis is that this compound may function as a bioreductive prodrug.

Bioreductive Activation: In low-oxygen (hypoxic) environments, such as those found in solid tumors, the nitro group can be reduced by endogenous or engineered nitroreductase enzymes. mdpi.comnih.gov This reduction can lead to the formation of highly reactive and cytotoxic species, such as nitroso, hydroxylamine, and amine metabolites, which can then exert a therapeutic effect. mdpi.com Non-clinical studies to investigate this would involve:

Incubating this compound with purified nitroreductase enzymes (e.g., E. coli NfsA or Ssap-NtrB) and analyzing the reaction products using HPLC and LC-MS/MS to identify the resulting metabolites. researchgate.netnih.gov

Comparing the cytotoxicity of the parent compound versus its reduced metabolites in cancer cell lines. researchgate.net

Evaluating its activity in cell lines engineered to overexpress specific nitroreductases. nih.gov

Target-Based Mechanisms: Beyond bioreduction, the compound could interact with specific molecular targets. The activity of nimesulide analogs, for example, suggests that this compound could potentially inhibit enzymes like cyclooxygenase-2 (COX-2), although this may occur via mechanisms independent of COX-2 inhibition. nih.gov Other potential mechanisms to explore, based on activities of related dinitro-diaryl compounds, include the induction of apoptosis, cell cycle arrest at the G2/M phase, and interaction with DNA. nih.gov

Interdisciplinary Research Opportunities with this compound

The multifaceted nature of this compound research offers numerous opportunities for interdisciplinary collaboration:

Medicinal Chemistry and Chemical Biology: Synthetic chemists could generate a library of analogs by modifying both the naphthyl and nitrobenzoyl rings. This would help establish structure-activity relationships (SAR), similar to studies showing that the substitution pattern on the naphthyl ring can dramatically alter biological activity. nih.gov

Biochemistry and Structural Biology: Collaboration with enzymologists would be crucial to study the kinetics of nitroreductase-mediated activation. nih.gov Crystallizing the compound with its target enzymes could provide atomic-level insights into its binding mode, guiding the design of more potent and selective derivatives.

Materials Science and Pharmaceutics: Researchers could explore the incorporation of this compound into novel drug delivery systems, such as nanoparticles or microspheres, to improve its solubility, stability, and targeted delivery to specific tissues. researchgate.netgoogle.com

Computational Science: Close collaboration with computational chemists would enable a "digital design" approach, using modeling to predict properties and prioritize synthetic targets. ldorganisation.com

Challenges and Future Perspectives in this compound Research

A significant challenge in advancing the study of any novel compound is the development of a robust and scalable synthetic route. While the synthesis of benzamides can often be achieved via the reaction of an amine with a benzoyl chloride, optimizing this process for this compound is paramount. nih.gov Future research should focus on:

Developing efficient, high-yield synthetic methods. Modern, environmentally friendly approaches like mechanochemistry, which can offer solvent-free reaction conditions, could be explored. mdpi.com

Establishing a scalable process that can produce the gram-scale quantities of the compound required for extensive in vitro and non-human in vivo testing. This involves moving beyond laboratory-scale synthesis to a process suitable for pilot-scale production. ldorganisation.com

Computational modeling is an indispensable tool in modern drug discovery for reducing the time and cost of experimental work. researchgate.net For this compound, future efforts should be directed towards:

Developing Predictive QSAR Models: By synthesizing and testing a small, diverse library of analogs, quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of virtual compounds. researchgate.net

Utilizing Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between this compound and its potential protein targets, helping to understand its binding affinity and mechanism. nih.govresearchgate.net

Predicting ADME Properties: Computational tools can forecast absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities early in the research process. researchgate.net

Table 2: Application of Computational Tools in this compound Research

| Computational Tool | Application | Potential Outcome |

| Molecular Docking | Predict binding poses and affinities of the compound with target proteins (e.g., nitroreductases). | Prioritization of analogs for synthesis; hypothesis generation for mechanism of action. tjnpr.orgnih.gov |

| QSAR | Correlate physicochemical properties of analogs with biological activity. | Guide the design of new derivatives with improved potency or selectivity. researchgate.net |

| Molecular Dynamics | Simulate the stability of the ligand-protein complex over time. | Assess the binding stability and conformational changes that are crucial for function. nih.gov |

| PBPK Modeling | Physiologically based pharmacokinetic modeling. | Simulate the fate of the compound in a whole-body system to predict its pharmacokinetic profile in non-human models. researchgate.net |

Following initial mechanistic discoveries, research must broaden to gain a comprehensive understanding of the compound's biological effects. If this compound is confirmed as a bioreductive agent, further studies should:

Investigate its activation across a range of cell lines and non-human models with varying levels of hypoxia and nitroreductase expression.

Characterize the "bystander effect," where the activated, diffusible cytotoxic metabolites kill neighboring tumor cells that may not have activated the prodrug themselves. nih.gov

If a target-based mechanism is identified, research should delve into the downstream signaling pathways affected by the compound's action. It is also crucial to perform counter-screening against a wide range of receptors and enzymes to identify any potential off-target effects and to build a comprehensive selectivity profile. The discovery of a novel mechanism of action, not reliant on pathways where resistance is common, would be a particularly valuable outcome. nih.gov

Q & A

Q. What are the standard synthetic routes for N-1-naphthyl-2-nitrobenzamide, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via coupling reactions between nitrobenzoyl chloride derivatives and naphthylamine intermediates. For example, a similar benzamide derivative (N-(3-chlorophenethyl)-4-nitrobenzamide) was prepared by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane with pyridine as a base . Purity validation involves:

- HPLC with a C18 column (95:5 acetonitrile/water mobile phase).

- 1H/13C NMR to confirm structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm and carbonyl signals at ~168 ppm) .

- Elemental analysis (C, H, N) to ensure >97% purity, as per reagent-grade standards .

Q. What precautions are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and fume hoods due to potential irritancy from nitro and aromatic groups.

- Store in amber glass vials at –20°C to prevent photodegradation, as recommended for nitroaromatic compounds .

- Avoid aqueous solutions unless buffered (e.g., pH 7.4 PBS), as hydrolysis of the amide bond may occur .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Pd/C (5% w/w) under H2 atmosphere vs. organocatalysts like DMAP in DMF. For example, Pd/C achieved 85% yield in hydrogenation of nitro groups in related benzamides .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CH2Cl2). DMF often enhances solubility of nitrobenzamide intermediates .

- Kinetic Monitoring : Use in-situ FTIR to track nitro group reduction (peak at ~1520 cm⁻1) and amide formation (~1650 cm⁻1) .

Q. What structural modifications to this compound could enhance its bioactivity, based on SAR studies?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce chloro or trifluoromethoxy substituents at the benzamide para-position to improve metabolic stability, as seen in N-(2-phenylethyl)benzamide derivatives .